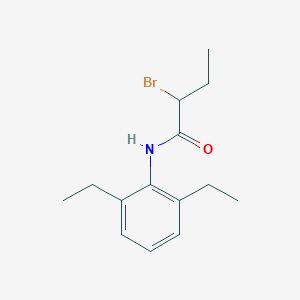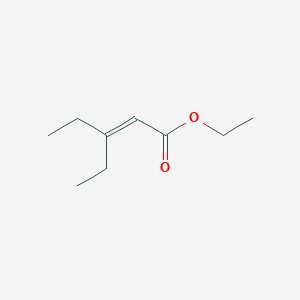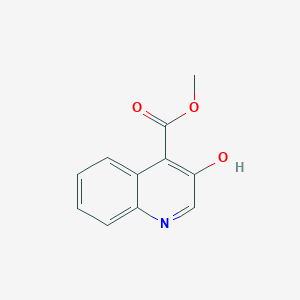
2-(3-Bromobenzoyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromobenzoyl)pyridine, also known as 3-BrBP, is an organic compound. It has a molecular formula of C12H8BrNO and an average mass of 262.102 Da .
Synthesis Analysis
The synthesis of 2-(3-Bromobenzoyl)pyridine involves the reaction of 2-bromopyridine with isopropylmagnesium bromide in a 100 mL round-bottomed flask . The reaction mixture is added dropwise at 0° C .Molecular Structure Analysis
The molecular structure of 2-(3-Bromobenzoyl)pyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
A stability-indicating RP-HPLC assay was established for the quantitation of bromazepam (BMZ) and one of the degradant and stated potential impurities; 2-(2-amino-5-bromobenzoyl) pyridine (ABP) . The assay was accomplished on a C18 column (250 mm × 4.6 mm i.d., 5 μm particle size), and utilizing methanol-water (70: 30, v/v) as the mobile phase, at a flow rate of 1.0 ml min-1 .Physical And Chemical Properties Analysis
2-(3-Bromobenzoyl)pyridine is a white to yellow powder or crystals . It has a molecular weight of 262.1 g/mol.Applications De Recherche Scientifique
Stability Indicating Assays
2-(3-Bromobenzoyl)pyridine can be used in stability indicating assays. A reliable, selective, and sensitive stability-indicating RP-HPLC assay was established for the quantitation of bromazepam (BMZ) and one of the degradant and stated potential impurities . This application is crucial in pharmaceutical industries where the stability of a compound needs to be assessed .
Antifungal Activity
Compounds bearing a pyridine moiety, such as 2-(3-Bromobenzoyl)pyridine, have been found to exhibit antifungal activity. A series of substituted benzoyl carbamates containing a pyridine ring were synthesized and evaluated for their in vitro antifungal activity . Some of these compounds exhibited moderate to strong bioactivity against Botrytis cinerea .
Synthesis of Novel Benzoylcarbamates
2-(3-Bromobenzoyl)pyridine can be used in the synthesis of novel benzoylcarbamates. These compounds have been found to have good biological activity and are widely used in the fields of pesticides and medicines .
Preparation of Fully Acetylated and (3-bromo)benzoylated α-monosaccharides
A simple and convenient method for the preparation of fully acetylated and (3-bromo)benzoylated α-monosaccharides and disaccharides has been described . This method involves vigorous mechanical mixing of solid reactants on a high-speed shaker .
Mécanisme D'action
Target of Action
It is known that pyridine derivatives can interact with a wide range of biological targets due to their aromatic nature and ability to participate in various chemical reactions .
Mode of Action
It’s known that pyridine derivatives can bind to their targets using non-covalent interactions, such as hydrogen bonding . These interactions can lead to changes in the target’s function, which can have downstream effects on cellular processes .
Biochemical Pathways
, it’s known that pyridine derivatives can influence a variety of biochemical pathways. For instance, some pyridine derivatives are involved in the degradation pathways of certain compounds .
Safety and Hazards
Propriétés
IUPAC Name |
(3-bromophenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGQILUWTNBMRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514314 |
Source


|
| Record name | (3-Bromophenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromobenzoyl)pyridine | |
CAS RN |
206357-82-6 |
Source


|
| Record name | (3-Bromophenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)











